molecular formula C10H11NOS B14646154 [(1-Isocyanatopropan-2-yl)sulfanyl]benzene CAS No. 56177-19-6

[(1-Isocyanatopropan-2-yl)sulfanyl]benzene

Cat. No.: B14646154
CAS No.: 56177-19-6
M. Wt: 193.27 g/mol
InChI Key: HHBMNMWCWOHISR-UHFFFAOYSA-N
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Description

[(1-Isocyanatopropan-2-yl)sulfanyl]benzene is an organic compound characterized by the presence of an isocyanate group attached to a propan-2-yl sulfanyl group, which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Isocyanatopropan-2-yl)sulfanyl]benzene typically involves the reaction of 1-isocyanatopropan-2-yl sulfanyl with benzene under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the isocyanate group reacts with the benzene ring to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving elevated temperatures and pressures to accelerate the reaction rate.

Chemical Reactions Analysis

Types of Reactions

[(1-Isocyanatopropan-2-yl)sulfanyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols are employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Ureas and carbamates.

Scientific Research Applications

[(1-Isocyanatopropan-2-yl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers and materials with specific properties, such as adhesives and coatings.

Mechanism of Action

The mechanism of action of [(1-Isocyanatopropan-2-yl)sulfanyl]benzene involves the reactivity of the isocyanate group, which can form covalent bonds with nucleophiles. This reactivity is exploited in various applications, such as the formation of ureas and carbamates in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(2-isocyanatopropan-2-yl)benzene: Similar structure but with two isocyanate groups.

    Ethyl 2-[(1,1,1-trifluoro-3-isocyanatopropan-2-yl)sulfanyl]acetate: Contains a trifluoromethyl group and an ester functionality.

Uniqueness

[(1-Isocyanatopropan-2-yl)sulfanyl]benzene is unique due to its specific combination of an isocyanate group and a sulfanyl group attached to a benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various applications, particularly in organic synthesis and materials science.

Properties

CAS No.

56177-19-6

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

1-isocyanatopropan-2-ylsulfanylbenzene

InChI

InChI=1S/C10H11NOS/c1-9(7-11-8-12)13-10-5-3-2-4-6-10/h2-6,9H,7H2,1H3

InChI Key

HHBMNMWCWOHISR-UHFFFAOYSA-N

Canonical SMILES

CC(CN=C=O)SC1=CC=CC=C1

Origin of Product

United States

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